molecular formula C18H16N2O3 B5570152 2H-Isoindole-2-acetamide, N-(4-ethylphenyl)-1,3-dihydro-1,3-dioxo- CAS No. 34023-99-9

2H-Isoindole-2-acetamide, N-(4-ethylphenyl)-1,3-dihydro-1,3-dioxo-

Cat. No.: B5570152
CAS No.: 34023-99-9
M. Wt: 308.3 g/mol
InChI Key: RKWAXCCZDBTJPN-UHFFFAOYSA-N
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Description

2H-Isoindole-2-acetamide, N-(4-ethylphenyl)-1,3-dihydro-1,3-dioxo- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-acetamide, N-(4-ethylphenyl)-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with an acetamide precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoindole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole structures.

    Acetamide Derivatives: Compounds containing the acetamide functional group.

Uniqueness

The uniqueness of 2H-Isoindole-2-acetamide, N-(4-ethylphenyl)-1,3-dihydro-1,3-dioxo- lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-12-7-9-13(10-8-12)19-16(21)11-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWAXCCZDBTJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170769
Record name N-(4-Ethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34023-99-9
Record name N-(4-Ethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34023-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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